Piperazine adipate

C10H20N2O4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C10H20N2O4

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

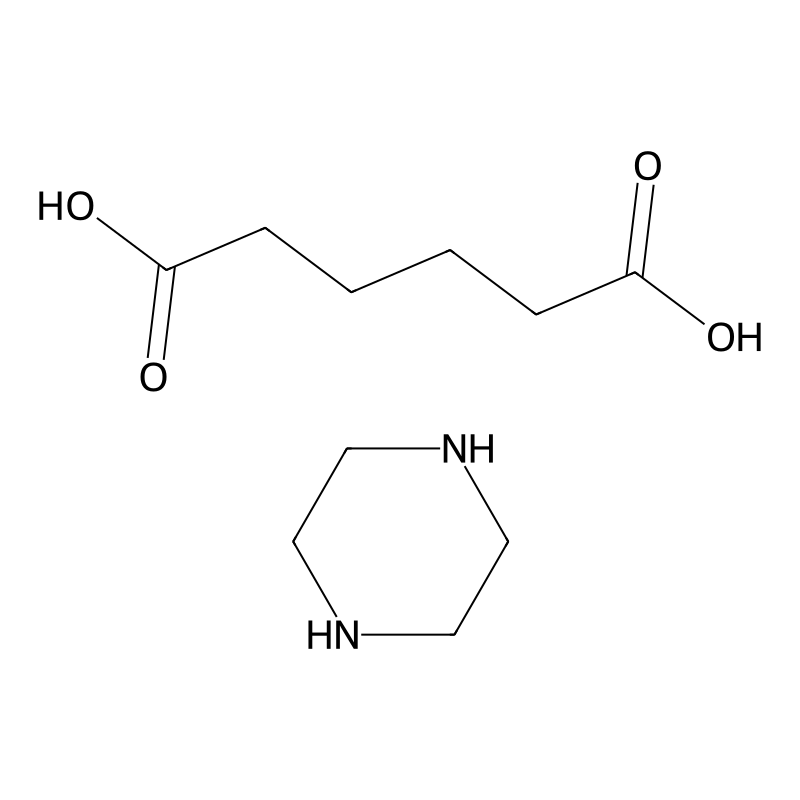

Piperazine adipate is a chemical compound formed from the reaction of piperazine and adipic acid, represented by the formula C₁₀H₂₀N₂O₄. It exists as a salt of piperazine, which is a cyclic organic compound featuring two nitrogen atoms in a six-membered ring structure. Piperazine itself is known for its solubility in water and its weak basicity, while piperazine adipate typically presents as a white crystalline solid that forms weakly acidic aqueous solutions .

Anthelmintic Activity:

Mechanism of Action

Piperazine adipate disrupts the neuromuscular function of parasitic nematodes, leading to paralysis and death. The exact mechanism is still being elucidated, but it's believed to involve interference with their neurotransmitter signaling pathways []. This disrupts their ability to move and feed, ultimately causing them to die and be expelled from the host [].

Research Applications

Studies, primarily conducted in the past, have explored the effectiveness of piperazine adipate against various intestinal nematode infections in animals, particularly pigs and poultry [, ]. However, it's important to note that:

- Limited Modern Use: Due to the emergence of resistance in parasite populations and the availability of more potent and broad-spectrum anthelmintics, piperazine adipate is not widely used in veterinary medicine today [].

- Ethical Considerations: Research involving animals requires careful consideration of ethical guidelines and animal welfare. It's crucial to ensure studies are justified, necessary, and conducted with minimal distress to animals.

Other Potential Applications:

While the primary focus of research on piperazine adipate has been its anthelmintic activity, there have been some preliminary explorations of its potential applications in other areas:

- Antimicrobial Polymers: Recent research suggests that incorporating piperazine into polymers could create materials with antimicrobial properties, potentially having applications in various sectors like healthcare and food preservation []. However, this area requires further investigation and development.

The synthesis of piperazine adipate typically involves the direct reaction of piperazine with adipic acid. This reaction can be facilitated by using a nitrogenous base to promote the formation of the salt:

- Direct Reaction: Combine piperazine with adipic acid in a suitable solvent.

- Use of Nitrogenous Base: Add a nitrogenous base to enhance the yield and purity of the product .

This method is straightforward and allows for the efficient production of piperazine adipate.

Piperazine adipate finds applications primarily in pharmaceuticals and biochemistry. Its properties make it suitable for:

- Pharmaceutical Formulations: Used as an excipient or active ingredient in some medications.

- Anthelmintic Treatments: Potential use against parasitic infections due to its structural similarities to other effective compounds .

- Chemical Synthesis: Serves as a building block for other chemical compounds.

Piperazine adipate shares structural similarities with several other compounds derived from piperazine or related to adipic acid. Here are some comparable compounds:

Piperazine adipate's uniqueness lies in its specific combination of properties derived from both its parent compounds, making it suitable for unique applications not fully covered by these similar compounds.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 4 companies with hazard statement code(s):;

H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (50%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (50%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard